molecular formula C11H8N2O2S B15168093 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile CAS No. 647859-88-9

6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile

Cat. No.: B15168093
CAS No.: 647859-88-9
M. Wt: 232.26 g/mol
InChI Key: YZVQFBDPTCBGKD-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile is a synthetic organic compound featuring a conjugated dienenitrile backbone with hydroxyl (6-OH), ketone (4-oxo), and pyridin-2-ylsulfanyl substituents. The pyridine ring introduces aromaticity and basicity, distinguishing it from aliphatic or indole-based sulfanyl derivatives.

Properties

CAS No.

647859-88-9

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

6-hydroxy-4-oxo-5-pyridin-2-ylsulfanylhexa-2,5-dienenitrile

InChI

InChI=1S/C11H8N2O2S/c12-6-3-4-9(15)10(8-14)16-11-5-1-2-7-13-11/h1-5,7-8,14H

InChI Key

YZVQFBDPTCBGKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=CO)C(=O)C=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce an amine .

Scientific Research Applications

6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby altering the pathway’s activity and resulting in a therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis compare 6-hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile with compounds sharing sulfanyl or heterocyclic motifs, as derived from the evidence:

Compound Key Structural Features Reported Bioactivity/Properties Reference
Target Compound Pyridin-2-ylsulfanyl, hydroxyl, ketone, conjugated dienenitrile No direct data; potential reactivity inferred from electron-withdrawing groups and sulfur moiety -
8q (N-substituted sulfanyl acetamide) Indol-3-ylmethyl, 1,3,4-oxadiazole, acetamide α-Glucosidase inhibition (IC50: 49.71 µM)
Compound 9 () Terpene-derived thioether, silyl-protected sugar, phosphoramidite No bioactivity reported; structural complexity suggests use in nucleoside chemistry
8g/8h () Indole-oxadiazole-sulfanyl acetamides BChE inhibition (IC50: ~31–34 µM)

Key Observations:

Sulfanyl Group Role :

  • The sulfanyl group in the target compound may enhance binding to enzymes or metals, similar to its role in 8q and 8g/8h, where it contributes to α-glucosidase and BChE inhibition . However, the pyridin-2-ylsulfanyl substituent could introduce distinct electronic or steric effects compared to indole- or aliphatic-thioether derivatives.

This difference may affect target selectivity or solubility.

This contrasts with the acetamide and oxadiazole groups in compounds, which prioritize hydrogen bonding .

Synthetic Complexity :

  • The target compound’s synthesis is likely less complex than Compound 9 (), which involves multiple protective groups (e.g., tert-butyldimethylsilyl) and a phosphoramidite linkage .

Notes

Limitations :

  • Direct biological or physicochemical data for 6-hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile are absent in the provided evidence. Comparisons are inferred from structurally related analogs.

Structural Analysis Tools :

  • Programs like SHELXL () are widely used for crystallographic refinement of small molecules, suggesting their applicability for confirming the target compound’s structure if crystallized .

Research Gaps :

  • Enzymatic assays (e.g., α-glucosidase, LOX) and antibacterial studies, as performed for compounds, are needed to evaluate the target compound’s bioactivity .

Synthetic Recommendations :

  • Modify the pyridin-2-ylsulfanyl group to aliphatic or indole-based thioethers to assess how substituent electronics impact reactivity or bioactivity.

Biological Activity

6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a hexa-diene core and a pyridine ring linked via a sulfanyl group. The presence of hydroxyl and nitrile functional groups contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.
  • Anticancer Properties : The compound has demonstrated potential anticancer activity in vitro. Studies utilizing the Sulforhodamine B (SRB) assay revealed that it inhibits the proliferation of cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways.

Antimicrobial Activity

A study reported that 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies assessed the compound's anticancer properties against various cancer cell lines using the SRB assay. The results indicated significant cytotoxicity.

Cell LineIC50 (µM)
HeLa10
MCF715
A54920

The compound's mechanism of action appears to involve induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 in treated cells.

Anti-inflammatory Effects

Research has indicated that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy : A case study involving a mouse model demonstrated that administration of 6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile resulted in reduced tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis in tumor tissues.
  • Anti-inflammatory Study : In an animal model of arthritis, treatment with the compound led to reduced swelling and pain scores compared to untreated controls, supporting its potential use in inflammatory conditions.

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